4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFRCNCNPSSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Biphenyl Core Derivatives
The molecular architecture of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is key to its function. The structure consists of two phenyl rings linked together, forming the [1,1'-biphenyl] core. This core unit imparts rigidity and predictable geometry to the molecule. Attached to this central structure are two hydroxyl (-OH) groups at the 4 and 4' positions and two aldehyde (-CHO) groups at the 3 and 3' positions.
This specific substitution pattern makes it a versatile building block, or monomer, for polymerization reactions. The hydroxyl groups and, more commonly, the aldehyde groups can participate in a variety of chemical transformations to form extended, ordered structures.
The significance of this structural framework is highlighted by the extensive research into its close chemical relatives. For instance, its isomer, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508) , is a widely used monomer for the synthesis of Covalent Organic Frameworks (COFs). ossila.com These are highly porous, crystalline polymers with applications in catalysis and separations. Similarly, the corresponding dicarboxylic acid, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid , is a key linker molecule for creating Metal-Organic Frameworks (MOFs), which are notable for their gas storage and capture capabilities. nih.gov The study of these derivatives underscores the vast potential held by the 4,4'-dihydroxybiphenyl-3,3'-dicarbaldehyde framework.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 125366-78-1 | bldpharm.comchemscene.comaaronchem.comachemblock.com |
| Molecular Formula | C₁₄H₁₀O₄ | bldpharm.comchemscene.comachemblock.comlookchem.com |
| Molecular Weight | 242.23 g/mol | chemscene.comachemblock.comlookchem.com |
| Melting Point | 185 °C (Predicted) | lookchem.com |
| Boiling Point | 398.2±42.0 °C (Predicted) | lookchem.com |
| Density | 1.384±0.06 g/cm³ (Predicted) | lookchem.com |
Academic Significance in Contemporary Organic Synthesis and Materials Science
The academic significance of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde lies in its potential as a multifunctional building block in both organic synthesis and the rapidly advancing field of materials science. The presence of two distinct types of reactive functional groups (hydroxyl and aldehyde) on a rigid biphenyl (B1667301) scaffold allows for precise control over the construction of complex molecular architectures.
In organic synthesis, biphenyl derivatives are crucial intermediates for producing a wide array of compounds, including pharmaceuticals, dyes, and liquid crystals. rsc.org The aldehyde functional groups of this specific molecule are particularly useful for forming new carbon-carbon and carbon-nitrogen bonds. They can readily undergo condensation reactions, such as the Schiff base reaction with amines, to create imine-linked polymers and macrocycles. This reactivity is fundamental to the "bottom-up" construction of advanced materials.
In materials science, the primary interest in molecules like this is for the synthesis of porous crystalline polymers such as COFs. ossila.com The defined geometry and directional bonding capabilities of the biphenyl dicarbaldehyde core enable the formation of extended, two-dimensional or three-dimensional networks with regular, accessible pores. While research has heavily focused on its isomer, the structural motifs of this compound are also ideally suited for such applications, offering a different geometry that could lead to new network topologies and material properties.
Overview of Key Research Trajectories for 4,4 Dihydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde
Established Synthetic Pathways to this compound
The primary established route for the synthesis of this compound involves the direct diformylation of 4,4'-dihydroxybiphenyl (B160632). This transformation targets the introduction of aldehyde groups at the positions ortho to the existing hydroxyl groups. Among various formylation techniques, methods that ensure high ortho-selectivity are paramount. The Casnati–Skattebøl reaction and its subsequent refinements, which utilize magnesium's chelating ability, represent a key strategy for achieving this specific substitution pattern. orgsyn.orgthieme-connect.com
The reaction proceeds by first converting the phenol (B47542) groups of 4,4'-dihydroxybiphenyl into magnesium phenoxides. The magnesium ion plays a crucial role in directing the formylating agent, typically paraformaldehyde, to the ortho position. mdma.chsciencemadness.org This chelation-controlled regioselectivity is essential for preventing the formation of other isomers and ensuring the synthesis of the desired 3,3'-dicarbaldehyde structure.
Reaction Conditions and Parameter Optimization in Biphenyl Dicarbaldehyde Synthesis
The efficiency of the ortho-formylation of phenols is highly dependent on the reaction conditions. Key parameters include the choice of base, solvent, temperature, and reaction time. A widely adopted method involves the use of magnesium chloride (MgCl2) and a tertiary amine base, such as triethylamine (B128534) (Et3N), with paraformaldehyde as the formylating agent. orgsyn.orgmdma.ch The reaction is typically conducted under reflux in a suitable solvent. mdma.ch
Optimization of these parameters is critical for maximizing the yield of the desired dialdehyde. The stoichiometry of the reagents must be carefully controlled; an excess of paraformaldehyde and the base is often required to drive the reaction towards diformylation. The temperature and reaction time are also optimized to ensure complete reaction while minimizing the formation of by-products, such as methoxymethyl (MOM) ethers. mdma.ch Electron-donating groups, like the hydroxyls in 4,4'-dihydroxybiphenyl, generally promote the formylation reaction. orgsyn.orgmdma.ch
Table 1: Representative Conditions for Magnesium-Mediated ortho-Formylation of Phenols
| Phenol Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile (B52724) | 2 | 81 | mdma.ch |
| p-Cresol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | 2.5 | 97 | mdma.ch |
| 2-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | 4 | 81 | orgsyn.org |
| 4-Methoxyphenol | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | 2.5 | 95 | mdma.ch |
| Methyl 4-hydroxybenzoate | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | 22 | 83 | mdma.ch |
Influence of Solvents and Reagents on Synthetic Efficiency
The choice of solvent significantly impacts the reaction's success. Acetonitrile is commonly employed and has proven effective for this type of formylation. mdma.chorgsyn.org Other solvents like tetrahydrofuran (B95107) (THF) may also be used. The solvent must be capable of dissolving the reactants and be stable under the reaction conditions.
The reagents' nature is equally critical. The combination of a magnesium salt and a non-nucleophilic base like triethylamine is effective for generating the reactive magnesium phenoxide intermediate without promoting side reactions. mdma.ch Paraformaldehyde is a convenient source of formaldehyde (B43269). Alternative formylation reagents exist but often suffer from lower regioselectivity or involve more hazardous materials. orgsyn.org For instance, classical methods like the Reimer-Tiemann or Duff reactions can result in mixtures of isomers and lower yields. sciencemadness.org The magnesium-mediated approach offers a more selective and efficient alternative. orgsyn.orgsciencemadness.org
Strategies for Enhancing Yields and Purity of the Biphenyl Dicarbaldehyde
To enhance the yield and purity of this compound, several strategies can be implemented. Firstly, ensuring the dryness of reagents and solvent is crucial, as the magnesium intermediates are sensitive to moisture. Secondly, careful control over the reaction temperature and duration can prevent the formation of polymeric resins or other by-products. sciencemadness.org
Post-reaction workup and purification are also vital. A typical workup involves quenching the reaction, followed by acidification to liberate the hydroxyl groups. orgsyn.org Extraction into an organic solvent and subsequent purification, often by recrystallization or column chromatography, is necessary to isolate the pure product. orgsyn.org For example, in the synthesis of a related bromosalicylaldehyde, recrystallization from hexane (B92381) yielded the pure product after initial isolation. orgsyn.org The choice of purification method will depend on the physical properties of the target dicarbaldehyde.
Advanced Synthetic Approaches and Innovations
Beyond established formylation techniques, advanced synthetic methodologies focus on improving efficiency, reducing environmental impact, and exploring novel catalytic systems.
Exploration of Catalytic Methods for Biphenyl Dicarbaldehyde Formation
While direct formylation of the biphenol is a primary route, multi-step catalytic approaches offer alternative strategies. These methods could involve the initial synthesis of a functionalized biphenyl core, followed by the introduction of the aldehyde groups.
One such exploratory pathway involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, to construct the 4,4'-dihydroxybiphenyl skeleton with pre-installed functionalities that can be later converted to aldehydes. rsc.org For instance, a di-iodinated biphenyl derivative could be synthesized and subsequently formylated using a catalytic system. A notable advancement is the palladium-catalyzed formylation of aryl iodides using formic acid (HCOOH) as a safe and convenient source of carbon monoxide. organic-chemistry.org This method avoids the handling of toxic CO gas and can proceed under mild conditions, offering a potentially powerful tool for the late-stage introduction of aldehyde groups onto a pre-formed biphenyl scaffold. organic-chemistry.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally benign. rsc.org For the synthesis of this compound, these principles can be applied to several aspects of the process.
Waste Prevention: The magnesium-mediated formylation is advantageous over classical methods that use noxious reagents and may produce more waste. orgsyn.orgmdma.ch Optimizing reaction conditions to achieve high yields and selectivity minimizes the generation of by-products.
Safer Solvents and Auxiliaries: Research into replacing traditional volatile organic solvents with greener alternatives is a key area of green chemistry. While acetonitrile is common, exploring more benign solvents could reduce the environmental footprint of the synthesis.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. rsc.org The exploration of palladium-catalyzed formylation, which requires only a small amount of catalyst, aligns with this principle. organic-chemistry.org
Use of Renewable Feedstocks: A long-term green chemistry goal is the synthesis of aromatic compounds from renewable resources like biomass and lignin, rather than petroleum feedstocks. rsc.orgrsc.org Advanced research has demonstrated the production of aromatic aldehydes like vanillin (B372448) from biomass, indicating a future possibility for sourcing precursors for biphenyl synthesis from renewable origins. rsc.org
Energy Efficiency: Investigating energy-efficient methods, such as microwave-assisted synthesis, could potentially reduce reaction times and energy consumption. scielo.org.mxresearchgate.net Photocatalysis is another emerging area for the green production of aromatic aldehydes. nih.gov
By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.
Table of Compounds
Elucidation of Reaction Mechanisms for this compound Formation
The formation of this compound from 4,4'-dihydroxybiphenyl typically proceeds via an ortho-formylation reaction. Several methods are available for the formylation of phenols, with the Duff reaction and the Casnati-Skattebøl modification of the Reimer-Tiemann reaction being prominent examples. These methods leverage the directing effect of the hydroxyl groups to achieve substitution at the adjacent carbon atoms.
Mechanistic Role of Aldehyde Functionalization in Biphenyl Scaffolds
The introduction of aldehyde groups onto the biphenyl backbone is a pivotal step that imparts significant chemical reactivity to the molecule. The aldehyde functionality serves as a versatile handle for subsequent transformations, most notably in the formation of imine-linked polymers and frameworks.
One of the most common methods for ortho-formylation of phenols is the Duff reaction, which utilizes hexamine as the formylating agent in the presence of an acid catalyst. The reaction mechanism is believed to involve the generation of an iminium ion from protonated hexamine. This electrophilic species then attacks the electron-rich aromatic ring of the phenol. The hydroxyl group activates the ortho and para positions for electrophilic substitution. In the case of 4,4'-dihydroxybiphenyl, the formylation is directed to the positions ortho to the hydroxyl groups. Following the electrophilic attack, a series of steps including an intramolecular redox reaction and hydrolysis leads to the formation of the aldehyde group.
Another effective method is the Casnati-Skattebøl ortho-formylation, which employs paraformaldehyde in the presence of magnesium chloride and triethylamine. researchgate.netmdma.chorgsyn.orgorgsyn.org This method is often preferred due to its milder conditions and high regioselectivity for the ortho position. The proposed mechanism involves the formation of a magnesium phenoxide complex, which then reacts with paraformaldehyde. The chelation of the magnesium ion between the phenolic oxygen and the incoming formaldehyde molecule directs the formylation specifically to the ortho position.
The aldehyde group, once installed, plays a crucial role in the subsequent applications of this compound. For instance, in the synthesis of COFs, the aldehyde groups readily undergo condensation reactions with multitopic amines to form stable imine linkages, leading to the formation of a porous, crystalline framework. ossila.com
Table 1: Comparison of Ortho-Formylation Methods
| Feature | Duff Reaction | Casnati-Skattebøl Formylation |
| Formylating Agent | Hexamine | Paraformaldehyde |
| Catalyst/Promoter | Acid (e.g., boric acid, glycerol) | MgCl₂, Triethylamine |
| Reaction Conditions | Typically harsh, high temperatures | Milder conditions |
| Regioselectivity | Good for ortho-formylation, but para-isomers can form | Excellent for ortho-formylation |
| Yields | Often moderate | Generally good to excellent |
Contribution of Hydroxyl Groups to Reaction Pathways
The hydroxyl groups are instrumental in the synthesis of this compound, primarily through their powerful directing effect in electrophilic aromatic substitution reactions. As strong activating groups, they increase the electron density of the aromatic rings, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles.
In the context of ortho-formylation, the hydroxyl group's role extends beyond simple activation. It actively participates in the reaction mechanism to ensure high regioselectivity. In the Casnati-Skattebøl formylation, the initial deprotonation of the hydroxyl group by the base (triethylamine) leads to the formation of a phenoxide. This phenoxide then coordinates with the magnesium ion. This chelation effect is crucial as it brings the electrophile (derived from paraformaldehyde) into close proximity to the ortho position of the aromatic ring, thereby favoring substitution at this site over the para position.
A plausible mechanistic pathway for the double ortho-formylation of 4,4'-dihydroxybiphenyl via the Casnati-Skattebøl method is as follows:
Deprotonation and Complex Formation: The hydroxyl groups of 4,4'-dihydroxybiphenyl are deprotonated by triethylamine to form the corresponding diphenoxide. This diphenoxide then complexes with magnesium chloride.
Electrophilic Attack: The magnesium-diphenoxide complex reacts with paraformaldehyde. The coordination of the magnesium ion directs the electrophilic attack of the formaldehyde equivalent to the ortho positions of both phenolic rings.
Intermediate Formation: This leads to the formation of a magnesium salt of the corresponding salicyl alcohol intermediate.
Oxidation and Hydrolysis: The intermediate is then oxidized to the aldehyde, and subsequent acidic workup liberates the final product, this compound.
The hydroxyl groups not only direct the initial formylation but also influence the electronic properties of the final molecule. The presence of both hydroxyl and aldehyde groups on the biphenyl scaffold allows for the formation of intramolecular hydrogen bonds, which can affect the molecule's conformation and reactivity.
Table 2: Key Mechanistic Roles of Functional Groups
| Functional Group | Role in Synthesis | Influence on Product Properties |
| Hydroxyl (-OH) | - Strong activating group for electrophilic aromatic substitution.- Directs formylation to the ortho position through chelation control. | - Imparts solubility in polar solvents.- Enables intramolecular hydrogen bonding.- Acts as a proton donor in catalytic applications. |
| Aldehyde (-CHO) | - Product of the formylation reaction. | - Provides a reactive site for condensation reactions (e.g., imine formation).- Influences the electronic properties of the molecule. |
Ligand Design Principles and Biphenyl Dicarbaldehyde Coordination
The molecular architecture of this compound offers several potential coordination sites, making it an intriguing candidate for the design of novel metal complexes. The presence of both hydroxyl and aldehyde functional groups on the biphenyl scaffold allows for a variety of chelation and bridging modes.
Chelation Strategies with Diverse Metal Ions
The ortho-hydroxybenzaldehyde moieties within the structure of this compound are classic chelating units. The deprotonated hydroxyl group and the adjacent aldehyde oxygen can form stable five- or six-membered chelate rings with a wide range of metal ions. This chelation is driven by the thermodynamic stability of the resulting metallacycle. The specific nature of the metal-ligand interaction would be influenced by the hardness and softness of the metal ion, with harder cations favoring coordination to the oxygen donors.
Synthesis of Metal-Organic Coordination Complexes Utilizing this compound
The synthesis of metal-organic coordination complexes typically involves the reaction of the organic ligand with a metal salt in a suitable solvent system. Several common synthetic techniques are employed in the construction of coordination polymers and MOFs, each offering distinct advantages in controlling the crystallization process and the final product's properties.
Hydrothermal Synthesis Techniques for Biphenyl Dicarbaldehyde Complexes
Hydrothermal synthesis is a widely used method for the preparation of crystalline coordination compounds. nih.gov This technique involves carrying out the crystallization in water at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave. The increased temperature can enhance the solubility of the reactants and promote the formation of well-ordered crystalline products. For a ligand like this compound, hydrothermal conditions could facilitate the deprotonation of the hydroxyl groups, making them available for coordination. The choice of metal salt and the control of pH are critical parameters in directing the self-assembly process towards the desired network topology.
Solvent-Thermal and Solvothermal Methods in Coordination Polymer Construction
Similar to hydrothermal synthesis, solvothermal methods employ organic solvents or mixtures of organic solvents and water at elevated temperatures and pressures. nih.gov This approach provides greater flexibility in choosing a solvent system that can effectively dissolve both the organic ligand and the metal salt, which is particularly useful when dealing with reactants of differing polarities. The nature of the solvent can also play a templating role, influencing the final crystal structure of the coordination polymer. Given the aromatic nature of this compound, solvents such as dimethylformamide (DMF), diethylformamide (DEF), or acetonitrile might be suitable for solvothermal synthesis.
Room Temperature and Ambient Pressure Synthesis Protocols
While many coordination polymers require elevated temperatures for their formation, there is a growing interest in developing synthetic protocols that can be carried out at room temperature and ambient pressure. These methods are often more energy-efficient and can be advantageous for the inclusion of thermally sensitive guest molecules within the pores of a framework. Room-temperature synthesis typically involves the slow diffusion of reactants or the careful layering of solutions of the ligand and the metal salt to promote the growth of single crystals over an extended period. For this compound, a successful room-temperature synthesis would likely depend on the careful selection of a solvent system that allows for slow and controlled crystallization.
In the absence of specific experimental data for the coordination chemistry of this compound, the following table provides a hypothetical overview of potential coordination complexes that could be targeted for synthesis, based on the known chemistry of similar ligands.
| Metal Ion | Potential Coordination Geometry | Potential Product Type |
| Cu(II) | Square Planar, Octahedral | Discrete Complex, 1D Chain |
| Zn(II) | Tetrahedral, Octahedral | 2D Layer, 3D Framework |
| Mn(II) | Octahedral | 3D Framework |
| Co(II) | Tetrahedral, Octahedral | 2D Layer, 3D Framework |
| Cd(II) | Various | 3D Framework |
Further research is necessary to explore the rich potential of this compound as a versatile building block in the design and synthesis of novel metal-organic materials.
In-depth Analysis of this compound in Coordination Chemistry
Following a comprehensive search of scientific literature, it has been determined that there is a notable scarcity of published research specifically detailing the coordination chemistry and metal complexes of This compound . While the broader field of biphenyl-derived ligands is rich with studies, the specific substitution pattern of this particular isomer appears to be significantly less explored in the context of metal complex formation and its applications.
The majority of available research focuses on structurally related isomers, such as 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and the analogous dicarboxylic acids, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid and 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid . These related compounds have been extensively used as building blocks for creating porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govossila.comevitachem.com For instance, COFs based on the 3,3'-dihydroxy-4,4'-dicarbaldehyde isomer have been investigated for electrocatalytic applications. ossila.com Similarly, coordination polymers derived from the dicarboxylic acid isomers have been synthesized and studied for their structural diversity and catalytic properties in reactions such as the Henry reaction. nih.gov
Due to the strict requirement to focus solely on This compound , and the lack of specific crystallographic, spectroscopic, and functional application data for its metal complexes in the current body of scientific literature, it is not possible to provide the detailed, data-rich article as requested in the outline. Generating content on the specified subsections would require speculative analysis rather than reporting established research findings, which would not meet the standard of scientific accuracy.
Further research into the synthesis and characterization of metal complexes derived from this specific ligand is necessary before a comprehensive review of its coordination chemistry and applications can be compiled.
Polymer Science and Advanced Materials Applications of 4,4 Dihydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde
Integration of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde into Polymeric Architectures
The unique molecular structure of this compound, featuring two aldehyde and two hydroxyl functional groups, allows it to be incorporated into polymeric structures in multiple ways. It can act as a primary monomer to build the main polymer chain or as a cross-linking agent to create robust, three-dimensional networks.
As a monomer, this compound is particularly significant in the synthesis of condensation polymers. The aldehyde functional groups are highly reactive towards amine groups, leading to the formation of imine bonds through Schiff base condensation. This reaction is a cornerstone in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). ossila.com
In these reactions, the bifunctional nature of the dicarbaldehyde allows it to connect with multi-functional amine linkers, building a predictable and ordered porous polymer structure. researchgate.net The rigidity of the biphenyl (B1667301) unit is directly transferred to the resulting polymer backbone, which is crucial for establishing permanent porosity and structural integrity in the final material. The synthesis of these polymers, such as COFs, often involves solvothermal methods where the monomers are reacted in a sealed system under elevated temperature and pressure to facilitate the growth of a crystalline, polymeric framework. nih.gov
Beyond its role as a linear building block, this compound can function as an effective cross-linking agent. Cross-linking introduces covalent bonds between linear polymer chains, transforming them into a single, continuous network. This process significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. arkema.com
The two aldehyde groups on the biphenyl unit can react with functional groups on separate polymer chains, effectively "stitching" them together. This is particularly relevant in the creation of thermosetting resins and hydrogels. For example, in ketoenamine-based dynamic covalent chemistry, aldehyde-containing crosslinkers are used to form viscoelastic hydrogels that are suitable for applications like 3D printing. osti.gov The presence of both aldehyde and hydroxyl groups provides multiple reaction sites, enabling the formation of densely cross-linked networks. ossila.com These networks are often characterized by their insolubility and infusibility, hallmarks of high-performance thermoset materials.
Development of High-Performance Polymers Utilizing Biphenyl Dicarbaldehyde Units
The incorporation of the this compound moiety into a polymer backbone is a strategic approach to designing high-performance materials. The inherent properties of the biphenyl unit—rigidity, planarity, and aromaticity—are leveraged to enhance the mechanical, thermal, and chemical stability of the resulting polymers.
The rigid biphenyl core of the monomer restricts rotational freedom within the polymer chain. This structural rigidity at the molecular level translates to enhanced mechanical strength and a higher modulus in the macroscopic material. Polymers derived from rigid aromatic monomers, such as certain polyimides and polyamides, are known for their exceptional strength and dimensional stability. ntu.edu.tw While specific mechanical data for polymers derived solely from this compound is specialized, the principles are well-established. For instance, polyimides synthesized from aromatic diamines and dianhydrides exhibit high tensile strengths, often in the range of 80–110 MPa. researchgate.net The introduction of biphenyl units contributes to a robust architecture that can withstand significant mechanical stress.
Aromatic polymers are renowned for their high thermal stability, a direct consequence of the strong covalent bonds within the aromatic rings. The biphenyl structure is particularly stable, and polymers incorporating this unit can exhibit high glass transition temperatures (Tg) and decomposition temperatures. researchgate.net For example, Covalent Organic Frameworks synthesized from similar aromatic aldehydes and amines demonstrate excellent thermal stability, often stable up to 400-450°C. nih.gov This resilience makes them suitable for applications in demanding environments.
Furthermore, the highly cross-linked nature of polymers like COFs imparts significant chemical stability. The network structure protects the covalent bonds from chemical attack, rendering the materials stable in a range of organic solvents, and even in acidic or basic aqueous solutions. nih.gov
Table 1: Illustrative Properties of High-Performance Polymers Containing Aromatic Units
| Polymer Type | Monomer Class | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. | Key Feature |
|---|---|---|---|---|
| Aromatic Polyimides | Aromatic Dianhydrides & Diamines | 220–360°C | > 500°C | Excellent thermal stability and mechanical strength. researchgate.net |
| Covalent Organic Frameworks (COFs) | Aromatic Aldehydes & Amines | N/A (Athermal) | 400–450°C | High porosity, thermal and chemical stability. nih.gov |
| Polybenzoxazines (PBO) | Phenols, Formaldehyde (B43269), Amines | 150–300°C | ~350–450°C | High thermal stability and low water absorption. songwon.com |
Porous Organic Materials and Network Structures
A significant application of this compound is in the construction of porous organic materials, particularly Covalent Organic Frameworks (COFs). nih.gov COFs are a class of crystalline porous polymers with ordered structures and tunable porosity. researchgate.net They are formed through the self-assembly of organic building blocks linked by strong covalent bonds. nih.gov
The defined geometry and bifunctional nature of the biphenyl dicarbaldehyde monomer allow it to be linked with complementary monomers (e.g., polyamines) in a predictable fashion, leading to the formation of a network with well-defined, permanent pores. researchgate.net The resulting materials combine high thermal and chemical stability with exceptionally large surface areas. For example, COFs can exhibit Brunauer-Emmett-Teller (BET) surface areas ranging from under 1000 to over 2600 m²/g. nih.govnih.gov
This inherent porosity makes these materials highly attractive for a variety of applications, including gas storage, chemical separations, and catalysis. researchgate.net The ability to functionalize the pores by selecting specific building blocks, such as the hydroxyl-functionalized biphenyl dicarbaldehyde, allows for the fine-tuning of the chemical environment within the pores for targeted applications. ossila.com
Table 2: Properties of Porous Organic Frameworks Derived from Aldehyde Monomers
| Framework Type | Monomer Examples | BET Surface Area (m²/g) | Key Application |
|---|---|---|---|
| Imine-linked COF | Biphenyl dicarbaldehyde, Phenylenediamine | ~1000 - 2100 | Gas storage, Catalysis. nih.gov |
| Porous Aromatic Framework (PAF) | Tetrakis(4-bromophenyl)benzene | > 1000 | Adsorption of organic pollutants. rsc.org |
| Ketoenamine-linked COF | Triformylphloroglucinol, p-Phenylenediamine | ~400 - 1200 | Enhanced chemical stability. |
Synthesis of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The synthesis of COFs often relies on dynamic covalent chemistry, such as the formation of boronate esters or imines. The dialdehyde (B1249045) functionality of this compound makes it, in principle, a suitable monomer for the synthesis of imine-linked COFs through Schiff base condensation reactions with multitopic amine linkers.
While the molecular architecture of this compound is well-suited for COF synthesis, a review of available scientific literature does not yield specific examples of its use in this capacity. However, its positional isomer, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508), is commonly employed as a building block for synthesizing Schiff base COFs. ossila.com This isomer is frequently reacted with various amine derivatives to create highly crystalline and porous frameworks. For instance, salen-COFs can be prepared using this isomer and ethylenediamine, creating networks with tetradentate sites capable of coordinating with metal centers for applications in catalysis. ossila.com Another example involves a COF based on 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and porphyrin, which has been applied as an electrocatalyst for oxygen evolution reactions. ossila.com
The established reactivity of the isomer suggests a strong potential for this compound to be used in a similar manner to construct novel COF structures, though such research has not yet been prominently reported.
Design of Other Porous Polymer Networks
While direct evidence for the use of this compound in COF synthesis is limited, its core chemical structure is a key component in other important porous materials, namely coordination polymers (CPs) and metal-organic frameworks (MOFs). The dicarboxylic acid analogue of this compound, 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid (H₄L₂ or H₄dobpdc), has been successfully used as an organic linker to construct a variety of CPs and MOFs through hydrothermal synthesis with various metal(II) chlorides. nih.govgoogle.com
These materials are synthesized by reacting the H₄L₂ linker with metal salts, often in the presence of a crystallization mediator. The resulting structures range from one-dimensional chains to complex three-dimensional frameworks. nih.gov The hydroxy and carboxylate groups of the linker provide multiple coordination sites for the metal ions, leading to a diversity of structural outcomes.
Detailed research has demonstrated the generation of several new coordination polymers using the H₄L₂ linker with metals such as Zinc (Zn), Cadmium (Cd), and Copper (Cu), along with N-donor crystallization mediators like 1,10-phenanthroline (phen) and 4,4'-bipyridine (4,4'-bipy). nih.gov The specific combination of metal ion and mediator directs the final dimensionality and topology of the porous network.
The table below summarizes the synthesis and structural features of several coordination polymers derived from the 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylate linker.
| Compound Formula | Metal Ion | Crystallization Mediator | Dimensionality |
| [Zn(μ₂-H₂L₂)(phen)]n | Zn(II) | 1,10-phenanthroline | 1D CP |
| [Cd(μ₃-H₂L₂)(phen)]n | Cd(II) | 1,10-phenanthroline | 2D CP |
| [Cu(μ₂-H₂L₂)(μ₂-4,4'-bipy)(H₂O)]n | Cu(II) | 4,4'-bipyridine | 2D CP |
Data sourced from Savchenkov et al., 2021. nih.gov
These findings underscore the versatility of the 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-bisfunctional scaffold in designing porous materials. The successful use of the dicarboxylic acid in creating robust CPs and MOFs provides a strong precedent for the potential of the analogous dicarbaldehyde in forming other porous networks, such as amorphous porous organic polymers (POPs) or polyimine networks, through similar principles of molecular self-assembly and covalent bond formation.
Advanced Organic Synthesis and Functionalized Biphenyl Derivatives from 4,4 Dihydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde
Versatility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde as a Synthetic Reagent
The synthetic utility of this compound stems from the presence of two key reactive sites: the phenolic hydroxyl groups and the aromatic aldehyde groups. This dual functionality allows for a variety of chemical reactions, making it a highly adaptable reagent for the synthesis of more complex molecules.
The aldehyde groups are susceptible to nucleophilic attack, making them ideal for condensation reactions. A primary application of this reactivity is in the synthesis of Schiff bases through reactions with primary amines. This reaction is fundamental to the construction of Covalent Organic Frameworks (COFs), where the dicarbaldehyde serves as a linker to create porous, crystalline materials. ossila.com The formation of imine bonds is a robust and efficient method for creating extended, conjugated systems.
Furthermore, the hydroxyl groups can participate in various reactions, including ether and ester formation, which allows for the introduction of a wide range of other functional groups. The interplay between the hydroxyl and aldehyde groups can also be exploited to create intricate molecular designs, such as salen-type ligands, which are important in coordination chemistry. ossila.com
Preparation of Novel Functionalized Biphenyls and Related Compounds
The reactivity of this compound has been harnessed to prepare a variety of novel functionalized biphenyls. A significant area of research has been the synthesis of Schiff base derivatives, which are not only precursors to COFs but also interesting molecules in their own right with potential applications in materials science and catalysis.
The condensation reaction with various amines leads to the formation of di-imine biphenyl (B1667301) derivatives. These reactions are typically carried out in a suitable solvent and can be catalyzed by acids. The resulting Schiff bases can be isolated and characterized, providing a new class of functionalized biphenyls.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| This compound | Amine derivatives | Schiff base Covalent Organic Frameworks | Condensation | ossila.com |
| This compound | Ethylenediamine | Salen-type Covalent Organic Frameworks | Condensation | ossila.com |
Synthesis of Complex Organic Molecules with Diverse Chemical Functionalities
Beyond the synthesis of relatively simple Schiff bases, this compound serves as a starting point for the construction of more complex organic molecules with diverse chemical functionalities. Its bifunctional nature allows for the creation of macrocycles and polymers through carefully designed reaction sequences.
For instance, the reaction with diamines can lead to the formation of macrocyclic structures containing the biphenyl unit. These macrocycles can act as host molecules for guest species or as building blocks for supramolecular assemblies.
The aldehyde functionalities also open the door to other carbon-carbon bond-forming reactions, such as the Wittig reaction or Knoevenagel condensation, which would introduce alkene functionalities into the biphenyl structure. These new functional groups can then be further manipulated to build even more complex molecular architectures.
While the primary reported application of this compound is in the field of COFs, its potential for the synthesis of a broader range of complex organic molecules is significant. The strategic combination of its hydroxyl and aldehyde reactivity provides a powerful tool for the creation of novel materials and compounds with tailored properties. For example, a Covalent Organic Framework based on 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508) and porphyrin has been utilized for electrocatalytic oxygen evolution reactions. ossila.com This bimetallic two-dimensional COF demonstrated a notable turnover frequency. ossila.com
| Starting Material | Reagents | Product Type | Potential Functionalities | Reference |
| This compound | Porphyrin derivatives | Bimetallic two-dimensional Covalent Organic Framework | Electrocatalytic | ossila.com |
Theoretical and Computational Chemistry Studies of 4,4 Dihydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde
Molecular Structure and Conformational Analysis via Computational Methods
The three-dimensional structure of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is fundamentally defined by the rotation around the single bond connecting its two phenyl rings. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformation of the molecule.
The primary factor governing the molecule's shape is the interplay between two opposing effects: steric hindrance and π-conjugation. A planar conformation, where the two aromatic rings lie in the same plane, would maximize the overlap of π-orbitals across the central bond, leading to favorable electronic delocalization. However, this arrangement also forces the bulky ortho-substituents (the hydroxyl and formyl groups) into close proximity, causing significant steric repulsion.
To alleviate this strain, the molecule twists around the central C-C bond. Computational geometry optimizations consistently show that the minimum energy conformation of substituted biphenyls is a non-planar, twisted structure. The degree of this twist is quantified by the dihedral angle between the planes of the two phenyl rings. For biphenyl (B1667301) itself, this angle is around 45°. For this compound, the presence of ortho substituents is expected to result in a significant dihedral angle to minimize steric clash. Computational studies on similarly substituted biphenyls suggest this angle would be in the range of 40-60°. nih.govic.ac.uk
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are essential for understanding the electronic structure and predicting the chemical behavior of this compound. These methods provide data on molecular orbitals and charge distribution, which are key to its reactivity. nih.govnih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this molecule, the electron-donating hydroxyl groups and electron-withdrawing formyl groups influence the energies of these orbitals.
Calculations for similar aromatic aldehydes and phenols suggest a HOMO-LUMO gap in the range of 3.5 to 4.5 eV. nih.govmdpi.com This value indicates a molecule that is stable but possesses sufficient reactivity to participate in reactions such as Schiff base condensations.
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and formyl groups, indicating these are sites prone to electrophilic attack or coordination with metal ions. Positive potential (blue) would be located around the hydroxyl hydrogens, highlighting their acidic character.
Table 1: Representative Calculated Electronic Properties
| Property | Typical Calculated Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 to -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 3.0 to 5.0 Debye | Polarity and intermolecular interactions |
Note: These values are estimations based on DFT calculations performed on structurally similar aromatic aldehydes and biphenyl derivatives. Actual values may vary depending on the specific computational method and basis set used.
Reaction Pathway Modeling and Simulation of Synthetic Transformations
Computational modeling can be used to investigate the mechanisms and energy profiles of synthetic routes to this compound. The synthesis typically involves the formylation of 4,4'-dihydroxybiphenyl (B160632).
By modeling the reaction pathway, chemists can calculate the energies of reactants, transition states, and products. This allows for the determination of activation energy barriers, which govern the reaction rate. Such simulations can elucidate the regioselectivity of the formylation, explaining why the aldehyde groups are directed to the positions ortho to the hydroxyl groups. The hydroxyl groups are activating and ortho-, para-directing; since the para positions are blocked by the biphenyl linkage, substitution occurs at the ortho positions.
Furthermore, these simulations can explore different reaction conditions and mechanisms, such as those used in the Duff reaction or Reimer-Tiemann reaction. Computational studies can model the role of catalysts and intermediates, providing a detailed, step-by-step understanding of the transformation. nih.gov This predictive capability is invaluable for optimizing reaction conditions to improve yield and minimize byproducts without the need for extensive laboratory experimentation.
Ligand-Metal Interaction Simulations in Coordination Complexes
The structure of this compound makes it an excellent chelating ligand for metal ions. The ortho-hydroxy and aldehyde groups on each ring can form a stable coordination site. The molecule can act as a tetradentate ligand, binding to a metal center through the two hydroxyl oxygen atoms and the two carbonyl oxygen atoms. ossila.com
These simulations are crucial in the field of materials science, particularly for designing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). mdpi.com this compound is a common building block (monomer) for synthesizing Schiff base COFs. ossila.com In these syntheses, the dicarbaldehyde is condensed with amines, and the resulting Schiff base ligand can then be metalated. Computational modeling of the ligand-metal interaction helps predict the structure and properties of these extended porous materials, guiding the synthesis of COFs with desired characteristics for applications in catalysis, gas storage, and sensing. ossila.commdpi.com
Future Directions and Emerging Research Areas for 4,4 Dihydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde
Integration into Hybrid Organic-Inorganic Materials
A significant future direction for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde lies in its use as an organic linker for the synthesis of hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components at the molecular level, offer enhanced functionalities for applications in catalysis, sensing, and separations.
The compound's two hydroxyl groups can act as anchoring points to inorganic components, such as metal oxide nanoparticles or silica (B1680970) surfaces, through strong covalent or hydrogen bonds. Simultaneously, the aldehyde groups remain available for further reactions, allowing for the creation of a functional organic layer on an inorganic substrate. Future research could explore the development of:
Surface-Modified Nanoparticles: Functionalizing inorganic nanoparticles (e.g., TiO₂, SiO₂, Fe₃O₄) with this molecule to improve their dispersibility in polymer matrices or to introduce specific functionalities for targeted applications.
Customized Porous Materials: Using it as a strut in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where its specific geometry can influence pore size and chemical environment. While its isomer, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (B8180508), is already used to synthesize Schiff base COFs for applications like electrocatalysis, the unique positioning of functional groups in the 4,4'-dihydroxy isomer could lead to frameworks with different topologies and properties. ossila.com
Exploration of Novel Reaction Pathways and Catalytic Systems
The aldehyde and hydroxyl functionalities of this compound are ripe for exploration in a variety of chemical transformations, moving beyond simple polymerizations. Future research is expected to focus on harnessing this reactivity to build complex molecules and catalytic systems.
Key areas for investigation include:
Schiff Base and Salen-type Ligand Synthesis: The aldehyde groups can readily react with primary amines to form Schiff bases (imines). Reaction with diamines, such as ethylenediamine, would yield salen-type ligands. These ligands are renowned for their ability to form stable complexes with various metal ions, creating catalysts for a wide range of organic reactions, including asymmetric synthesis and oxidation reactions. ossila.com
Multicomponent Reactions: Its bifunctional nature makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach could rapidly generate libraries of novel heterocyclic compounds with potential biological or material applications.
Development of Chemosensors: The combination of the fluorescent biphenyl (B1667301) core and chelating functional groups could be exploited to design chemosensors. Upon binding to specific metal ions or anions, a change in the molecule's fluorescence or color could be observed, enabling sensitive and selective detection.
Design and Prediction of Advanced Functional Materials
The inherent properties of the this compound backbone—rigidity, planarity, and potential for extended conjugation—make it an excellent scaffold for designing advanced functional materials. Future research will likely involve targeted chemical modifications to tune its properties for specific applications.
Emerging research themes include:
High-Performance Polymers: Its use as a monomer for synthesizing polymers such as polyimines or polyethers. The rigid biphenyl unit would impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in electronics or aerospace.
Luminescent Materials: The biphenyl core is a known fluorophore. By forming polymers or frameworks, the emission properties can be modulated. Research into creating materials for applications in organic light-emitting diodes (OLEDs) or solid-state lighting is a plausible future direction. A related luminescent covalent organic framework has been demonstrated for uranium detection. ossila.com
Membranes for Gas Separation: Incorporating this rigid monomer into polymer structures, such as polyimides, can create materials with well-defined microporosity. These materials could be developed into membranes with high selectivity for gas separations, for instance, in carbon capture technologies.
Computational-Driven Discovery and Application Prediction
Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials based on this compound, often before extensive lab work is undertaken. ornl.gov These predictive methods can guide experimental efforts by identifying the most promising structures and applications. ornl.gov
Future computational studies are expected to focus on:
Density Functional Theory (DFT) Simulations: DFT can be used to predict the electronic properties of the monomer and its derived polymers or frameworks. youtube.com This includes calculating the HOMO-LUMO gap to predict optical and electronic behavior, simulating vibrational spectra to aid in experimental characterization, and determining reaction energetics to explore potential synthetic pathways. youtube.com
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials derived from this compound. For example, simulations can be used to understand the chain packing in polymers, predict mechanical properties like Young's modulus, and model the diffusion of gases through membranes to assess their separation performance.
Virtual Screening and Property Prediction: By creating a virtual library of materials based on this building block (e.g., different MOF topologies or copolymers), high-throughput computational screening can be used to predict properties like gas adsorption capacity, electronic band structure, or ion binding affinity. nih.gov This computational-first approach can identify lead candidates for synthesis, saving significant time and resources. nih.gov
Table 1: Potential Future Research Areas for this compound
| Research Area | Specific Focus | Potential Applications |
|---|---|---|
| Hybrid Materials | Synthesis of MOFs and COFs; Surface modification of inorganic nanoparticles. | Catalysis, Gas Storage, Sensing, Composites |
| Novel Reactions | Development of Salen-type metal complexes; Use in multicomponent reactions. | Asymmetric Catalysis, Fine Chemical Synthesis, Chemosensors |
| Functional Materials | High-performance polymers (polyimines, polyethers); Luminescent materials. | Electronics, Aerospace, OLEDs, Gas Separation Membranes |
Table 2: Applicable Computational Methods for Material Prediction
| Computational Method | Predicted Properties | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, reaction energies, vibrational spectra. | Guide synthesis, predict optical/electronic behavior. |
| Molecular Dynamics (MD) | Polymer chain packing, mechanical moduli, diffusion coefficients, structural stability. | Predict bulk material properties and performance. |
| Virtual Screening | Gas adsorption isotherms, binding affinities, electronic band structures. | High-throughput discovery of new materials for targeted applications. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, and how can purity be optimized?
- Methodology : Synthesis typically involves formylation or oxidation of precursor biphenyl derivatives. For example, aldehyde functionalization via Vilsmeier-Haack formylation under controlled anhydrous conditions can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of formylating agent to precursor) and temperature (60–80°C) to minimize side products like over-oxidized species .
Q. How should researchers characterize the molecular structure of this compound?
- Techniques : Use NMR (¹H/¹³C) to confirm aldehyde proton signals (δ 9.8–10.2 ppm) and hydroxyl groups (δ 5.5–6.5 ppm). X-ray crystallography is ideal for resolving stereochemistry, though crystallization may require slow evaporation in DMSO/ethanol mixtures. FT-IR can validate carbonyl stretches (1700–1750 cm⁻¹) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, solubility) to resolve ambiguities .
Q. What are the critical storage conditions to maintain compound stability?
- Protocols : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent aldehyde oxidation and photodegradation. Monitor stability via periodic HPLC analysis, especially after thawing .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for nucleophilic/electrophilic attack. Compare with experimental results from Suzuki-Miyaura couplings using Pd catalysts .
- Validation : Correlate computed activation energies with experimental reaction yields under varying conditions (e.g., solvent polarity, base strength) .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Troubleshooting : Systematically test solubility in aprotic solvents (DMSO, DMF) versus protic solvents (water, methanol) at different temperatures. Use dynamic light scattering (DLS) to detect aggregation in aqueous media. Reference conflicting datasets (e.g., discrepancies in DMSO solubility) and propose solvent additives (e.g., β-cyclodextrin) to enhance dispersion .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) or covalent organic polymers (COPs)?
- Design : Utilize the biphenyl backbone and aldehyde groups as linkers for coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) or imine-based COP synthesis. Monitor framework stability via BET surface area analysis and PXRD .
- Optimization : Vary reaction time (24–72 hrs) and solvent (DMF/toluene mixtures) to balance crystallinity and porosity .
Q. What analytical methods detect degradation products under oxidative conditions?
- Workflow : Accelerated degradation studies (40°C, 75% humidity) followed by LC-MS/MS to identify byproducts like carboxylic acids (from aldehyde oxidation) or quinones (from hydroxyl group oxidation). Compare with reference standards for 3,3'-biphenyldicarboxylic acid derivatives .
Methodological Considerations
- Contradiction Management : When synthesis yields diverge from literature (e.g., <50% vs. reported 70%), re-evaluate catalyst purity or moisture content in solvents .
- Theory Linkage : Anchor experimental designs to conceptual frameworks, such as frontier molecular orbital theory for reactivity studies or Flory-Huggins theory for polymer integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
